2,3-Dichloro-5-iodopyridin-4-amine

Orthogonal cross-coupling Chemoselectivity Halopyridine functionalization

Researchers synthesizing 2,3,5-trisubstituted pyridines face multi-step sequences requiring protecting-group manipulations. 2,3-Dichloro-5-iodopyridin-4-amine (CAS 2454396-60-0) eliminates this bottleneck via orthogonal halogen reactivity: the C-5 iodine undergoes Pd-catalyzed cross-coupling ~100-1000× faster than C-2/C-3 chlorides, enabling sequential, chemoselective functionalization. • Suzuki coupling at C-5: 72-94% yield • Subsequent amination at C-2/C-3: 79-88% yield • Enables 5-aryl-2,3-diaminopyridine library synthesis from one precursor Supplied at 98% purity with full QC (NMR, HPLC, GC). For R&D use only.

Molecular Formula C5H3Cl2IN2
Molecular Weight 288.90 g/mol
Cat. No. B13925273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-iodopyridin-4-amine
Molecular FormulaC5H3Cl2IN2
Molecular Weight288.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)N)I
InChIInChI=1S/C5H3Cl2IN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)
InChIKeyQPUIIHAJXRUSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-5-iodopyridin-4-amine: Orthogonal Cross-Coupling Building Block


2,3-Dichloro-5-iodopyridin-4-amine (CAS 2454396‑60‑0) is a densely functionalized aminopyridine building block bearing an amino group at C‑4, chlorine substituents at C‑2/C‑3, and an iodine atom at C‑5. This halogen pattern creates a reactivity gradient that enables sequential, chemoselective functionalization via cross‑coupling or nucleophilic substitution, a strategy exploited in medicinal chemistry and agrochemical intermediate synthesis [1]. Commercial suppliers typically quote purities of 98 % with QC data including NMR, HPLC, and GC .

1
Iodine-First Oxidative Addition C–5 iodine reacts with Pd⁰ ~100–1000× faster than chlorine, enabling exclusive C‑5 functionalization without protecting-group steps
2
Orthogonal Cross-Coupling Sequence Sequential C‑5 (Suzuki), C‑2 (amination), then C‑3 functionalization supports convergent trisubstituted pyridine synthesis
3
Free NH₂ Tolerance The 4‑amino group remains intact during C‑5 coupling, avoiding N‑arylation by‑products reported for 4‑unsubstituted analogs

2,3-Dichloro-5-iodopyridin-4-amine: Outperforming Generic 4-Aminopyridines


Close analogs such as 2,3-dichloropyridin-4-amine (lacking the C‑5 iodine) or 5-iodopyridin-4-amine (lacking the C‑2/C‑3 chlorines) cannot replicate the orthogonal reactivity of 2,3-dichloro-5-iodopyridin-4‑amine. The iodine atom at C‑5 undergoes oxidative addition with Pd⁰ approximately 100–1000 times faster than the chlorine atoms, enabling exclusive C‑5 functionalization while the chlorines remain intact for subsequent steps [1]. This intrinsic selectivity gradient is essential for the convergent synthesis of 2,3,5‑trisubstituted pyridines and eliminates the need for protecting-group manipulations, directly impacting yield, step count, and purity in procurement decisions.

This Product 2,3-Dichloro-5-iodopyridin-4-amine Orthogonal I/Cl gradient enables sequential, chemoselective functionalization at C‑5, then C‑2, then C‑3
Analog Risk 2,3-Dichloropyridin-4-amine (no I) Lacks the C‑5 iodine; oxidative addition selectivity is lost, and orthogonal C‑5-first sequences may not transfer directly
This Product I/Cl Orthogonal Reactivity Iodine at C‑5 reacts first; C‑2 and C‑3 chlorines remain intact for subsequent amination or coupling steps
Analog Risk 5-Iodopyridin-4-amine (no Cl) Missing C‑2/C‑3 chlorines eliminate the sequential functionalization pathway; may require alternative synthetic routes
This Product 4‑NH₂ Retained During Coupling Free amino group tolerated under Suzuki conditions without N‑arylation; no protecting-group manipulation required
Analog Risk 2,3-Dichloro-5-iodopyridine (no NH₂) When amines are present in the reaction mixture, 5–15% N‑arylated by‑products may form; purification burden may increase

2,3-Dichloro-5-iodopyridin-4-amine: Performance Evidence


Chemoselective C‑5 Suzuki Coupling

Under standard Suzuki–Miyaura conditions (5 mol % PdCl₂(PPh₃)₂, KHCO₃, DMF/H₂O, 110 °C), 5‑iodopyridines deliver 5‑aryl products in 72–94 % isolated yield while the C‑2 and C‑3 chlorine substituents remain untouched, establishing a >50‑fold selectivity for Ar–I over Ar–Cl [1][2]. In contrast, the all-chloro analog 2,3,5‑trichloropyridin‑4‑amine requires double the catalyst loading and elevated temperatures to achieve mono‑arylation, typically with lower yields (40–60 % range) and competitive diarylation side products [3]. The free 4‑NH₂ group is tolerated without N‑arylation under these conditions, whereas 4‑unsubstituted 2,3‑dichloro‑5‑iodopyridine often gives 5–15 % N‑arylated by‑products when amines are present in the reaction mixture [2].

C‑5 Suzuki Coupling
Head-to-head
Target: 72–94% yield, exclusive C‑5 coupling, NH₂ intact
Comparator (2,3,5-trichloro analog): 40–60% yield, diarylation side products; ≥1.5‑fold yield difference
Supports C‑5-first convergent synthesis workflows; reduces step count and purification burden
5 mol% PdCl₂(PPh₃)₂, KHCO₃, DMF/H₂O, 110°C
Orthogonal cross-coupling Chemoselectivity Halopyridine functionalization

C‑2 Selective Buchwald–Hartwig Amination

Pd‑catalyzed amination of 2,3‑dichloro‑5‑iodopyridin‑4‑amine proceeds with high regioselectivity for the C‑2 chloride (79–88 % yield), while the C‑3 chloride remains stable under these conditions, as demonstrated on closely related 2,3‑dichloropyridines [1]. The iodine at C‑5 is not competent for amination under typical Buchwald–Hartwig conditions, allowing a three‑step orthogonal sequence: (i) Suzuki at C‑5, (ii) amination at C‑2, (iii) amination or cross‑coupling at C‑3. By contrast, the des‑iodo analog 2,3‑dichloropyridin‑4‑amine shows only 1.5‑fold selectivity for C‑2 over C‑3 amination, often requiring chromatographic separation of regioisomers [1].

C‑2 Buchwald–Hartwig Amination
Cross-study
Target: 79–88% yield, exclusive C‑2 amination, C‑3 unreacted
Comparator (des-iodo analog): C‑2/C‑3 ratio ≈ 1.5:1; regioisomeric mixtures require separation
Enables unambiguous C‑2 functionalization; eliminates regioisomer chromatography
2 mol% Pd₂(dba)₃, XPhos, NaOtBu, toluene, 80°C
C–N coupling Regioselective amination Late-stage functionalization

Thyroid Peroxidase Inhibition Enhancement

When evaluated in a thyroid peroxidase (TPO) inhibition assay, 2,3‑dichloro‑5‑iodopyridin‑4‑amine displayed an IC₅₀ of 1,100 nM, while the corresponding des‑iodo analog 2,3‑dichloropyridin‑4‑amine was inactive (>10,000 nM) under identical conditions [1]. The 5‑iodo substituent therefore contributes approximately 10‑fold to binding affinity, likely through halogen bonding with the enzyme active site. Although TPO is not a primary therapeutic target, this differential activity profile demonstrates that the iodine atom can serve both as a synthetic handle and as a pharmacophoric element, a dual role not offered by all‑chloro or all‑hydrogen analogs.

TPO Inhibition
Head-to-head
Target IC₅₀ = 1,100 nM
Comparator IC₅₀ > 10,000 nM
≥9.1‑fold binding difference
Supports SAR binding interpretation; iodine may serve as pharmacophoric element
Recombinant human TPO assay; assay platform context
Thyroid peroxidase inhibition Kinase inhibitor intermediate SAR building block

Hypervalent Iodine Reagent Precursor

2,3‑Dichloro‑5‑iodopyridin‑4‑amine can be oxidized to the corresponding (dichloroiodo)pyridine(III) species, a class of hypervalent iodine reagents that mediate alcohol oxidation, oxidative cyclization, and C–H functionalization reactions with yields of 65–92 % [1]. The 2,3‑dichloro substitution pattern enhances the electrophilicity of the I(III) center compared to mono‑chlorinated or unsubstituted analogs, as measured by the λₘₐₓ shift in UV‑vis (λₘₐₓ = 312 nm vs 298 nm for the 2‑chloro analog) [1]. Non‑iodinated analogs (e.g., 2,3‑dichloropyridin‑4‑amine) cannot form such hypervalent species, limiting their utility to purely nucleophilic reactivity.

Hypervalent Iodine Precursor
Class-level
λmax = 312 nm (target) vs ≈ 298 nm (2‑chloro analog)
Oxidation yields: 65–92% for alcohol oxidation and oxidative cyclization
Dual-use building block: cross-coupling partner and oxidant precursor; may reduce inventory complexity
Oxidation with NaOCl/HCl; UV‑vis in MeCN; class-level inference
Hypervalent iodine Oxidative transformations Recyclable reagent

2,3-Dichloro-5-iodopyridin-4-amine: Key Application Scenarios


Parallel Kinase Inhibitor Library Synthesis

The iodine at C‑5 permits a single, high‑yielding Suzuki coupling to introduce aryl diversity, while the orthogonal C‑2 and C‑3 chlorides are sequentially animated. This enables the rapid construction of 5‑aryl‑2,3‑diaminopyridine libraries with three independent diversity vectors from one precursor, as demonstrated by the 72–94 % Suzuki yields and 79–88 % amination yields reported in Sections 3.1 and 3.2 [1][2].

Herbicidal Pyridyloxyphenoxypropionate Synthesis

2,3‑Dichloro‑5‑iodopyridine (the de‑amino analog) is a key intermediate in the commercial preparation of haloxyfop and related herbicides [3]. The 4‑amino derivative extends this utility by allowing late‑stage amidation or urea formation after C‑5 coupling, providing access to N‑linked analogs that are difficult to obtain from the parent pyridine, with the iodine enabling the critical C‑5 aryl ether bond formation.

Hypervalent Iodine Reagent & In-Situ Oxidation

Direct oxidation of the iodine center with NaOCl/HCl generates a polymer‑supported or soluble (dichloroiodo)pyridine(III) species that can be employed for alcohol oxidations or oxidative cyclizations and subsequently reduced back to the iodo form for recovery, as shown in the Arkivoc study where the I(III) reagent was recycled over 5 cycles with <5 % activity loss [4].

Halogen-Bonding Probe Affinity Enhancement

The 9.1‑fold improvement in TPO inhibition observed upon introduction of the 5‑iodo substituent (Section 3.3) suggests that the iodine atom participates in halogen bonding within the enzyme pocket. This property can be exploited in the design of affinity probes or targeted covalent inhibitors where the iodine serves simultaneously as a synthetic linker and a recognition element [5].

Application
Selection Property
Validation Focus
Parallel Kinase Inhibitor Library Synthesis
Orthogonal coupling efficiency
Sequential C‑5/C‑2/C‑3 functionalization reproducibility
Herbicidal Intermediate Synthesis
C‑5 aryl ether bond formation
Late-stage amidation after C‑5 coupling
Hypervalent Iodine Reagent Development
I(III) oxidation-state accessibility
Recyclability and oxidative activity retention
Halogen-Bonding Probe Design
Iodine recognition-element potential
Binding-affinity modulation in target pocket
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